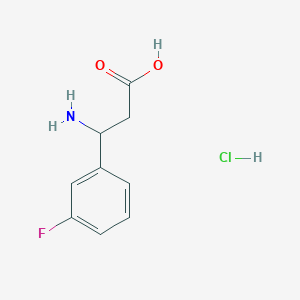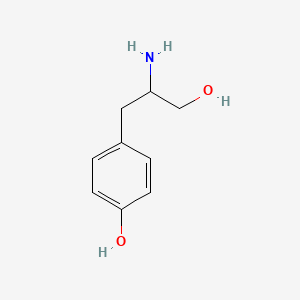
2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile
概要
説明
2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile is an organic compound that features a nitrile group attached to a carbon atom, which is further bonded to a 4-fluorophenyl group and a pyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-bromopyridine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-bromopyridine in the presence of a base such as potassium carbonate to form an intermediate.
Nitrile Formation: The intermediate is then subjected to a cyanation reaction using a reagent like sodium cyanide or potassium cyanide to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic rings.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and agrochemicals.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as an organic semiconductor or liquid crystal.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile
- 2-(4-Bromophenyl)-2-(pyridin-2-yl)acetonitrile
- 2-(4-Methylphenyl)-2-(pyridin-2-yl)acetonitrile
Uniqueness
2-(4-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
特性
IUPAC Name |
2-(4-fluorophenyl)-2-pyridin-2-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKCOKBJEDCZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B3268909.png)
![4-[(dimethylamino)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3268915.png)
![Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B3268927.png)




